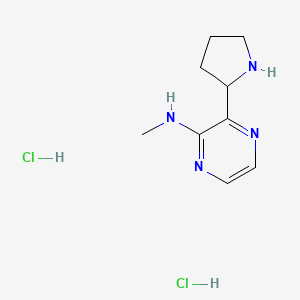
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-carbonsäure
Übersicht
Beschreibung
This compound is a rigid linker used in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates . It has an empirical formula of C13H19N3O4 and a molecular weight of 281.31 .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group attached to an azetidin-3-yl group, which is further attached to a 1H-1,2,3-triazole-4-carboxylic acid group . The incorporation of rigidity into the linker region of bifunctional protein degraders like this compound may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 281.31 . It has a predicted boiling point of 450.7±15.0 °C, a predicted density of 1.32±0.1 g/cm3, and a predicted pKa of 3.87±0.10 .Wissenschaftliche Forschungsanwendungen
PROTAC-Linker-Entwicklung
PROTACs (Proteolyse-Targeting-Chimären): sind eine neuartige Klasse therapeutischer Wirkstoffe, die Proteine zum Abbau zielen. Die fragliche Verbindung dient als starre Verknüpfung in PROTAC-Molekülen . Die Starrheit des Linkers ist entscheidend, da sie die dreidimensionale Orientierung des Moleküls beeinflusst, was wiederum die Bildung des ternären Komplexes mit dem Zielprotein und der E3-Ubiquitinligase beeinflusst. Dies kann zu einer effizienteren gezielten Proteindegradation führen.
Optimierung arzneimittelähnlicher Eigenschaften
Die Einarbeitung dieser Verbindung als Linker in bifunktionelle Proteindegrader kann arzneimittelähnliche Eigenschaften optimieren . Dies umfasst die Verbesserung der Pharmakokinetik und Pharmakodynamik, die Steigerung der Löslichkeit und die Reduzierung von Off-Target-Effekten. Die strukturelle Starrheit, die der Linker bietet, kann zur Gesamtstabilität und Wirksamkeit des Arzneimittelmoleküls beitragen.
Bildung chemischer Konjugate
Diese Verbindung wird auch bei der Bildung von chemischen Konjugaten verwendet . Diese Konjugate können für die gezielte Wirkstoffabgabe verwendet werden, wobei die Verbindung als Verbindung zwischen einem therapeutischen Wirkstoff und einem Targeting-Molekül dient. Diese Anwendung ist von Bedeutung bei der Entwicklung von Behandlungen mit höherer Spezifität und geringerer Toxizität.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-4-8(5-15)6-16-7-9(10(17)18)13-14-16/h7-8H,4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIBRWQZVJPEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


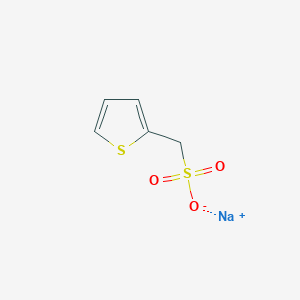
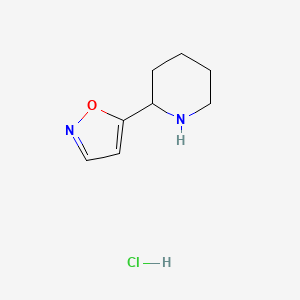
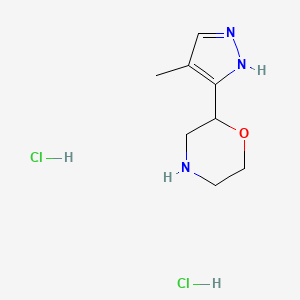


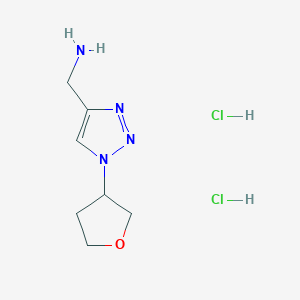
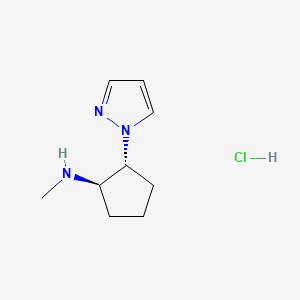
![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
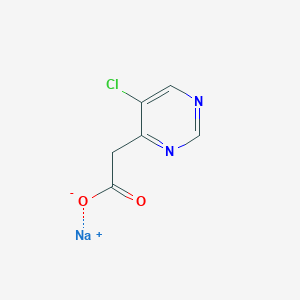

![[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1413441.png)


